molecular formula C18H22N2O4S B4284192 N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea

N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea

Cat. No. B4284192
M. Wt: 362.4 g/mol
InChI Key: KXTPRKOLFLJTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea, also known as MTBU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MTBU is a urea derivative that has been synthesized through various methods and has been shown to have promising effects in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases. N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has been shown to have low toxicity and can be used at relatively high concentrations. However, there are also limitations to the use of N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea in lab experiments. It is a relatively new compound, and its effects and mechanisms of action are not fully understood. N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea can also be expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea. Further studies are needed to fully understand the mechanisms of action of N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea and its effects on various diseases. The potential applications of N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea in the treatment of cancer, diabetes, and cardiovascular diseases should be further explored. The synthesis of N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea can also be optimized to reduce its cost and increase its availability for use in lab experiments.

Scientific Research Applications

N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-[(3,4,5-trimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-22-15-8-12(9-16(23-2)17(15)24-3)11-19-18(21)20-13-6-5-7-14(10-13)25-4/h5-10H,11H2,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTPRKOLFLJTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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